N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide
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Overview
Description
N’-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide typically involves the reaction of a carboxylic acid derivative with an amine. Direct reaction of a carboxylic acid with an amine does not produce an amide but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process would typically include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce simpler amines.
Scientific Research Applications
N’-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known for its ability to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The compound’s structure allows it to bind to specific sites on these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide include other thiazole derivatives and amides, such as:
- N,N-dimethyl-butanamide
- N-propyl-1-propanamine
- 2-methyl-1-propanol
Uniqueness
What sets N’-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
88540-66-3 |
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Molecular Formula |
C15H20N6S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N'-butyl-N-[3-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]phenyl]methanimidamide |
InChI |
InChI=1S/C15H20N6S/c1-2-3-7-18-10-19-12-6-4-5-11(8-12)13-9-22-15(20-13)21-14(16)17/h4-6,8-10H,2-3,7H2,1H3,(H,18,19)(H4,16,17,20,21) |
InChI Key |
FCPDSQAKOAOWEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
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